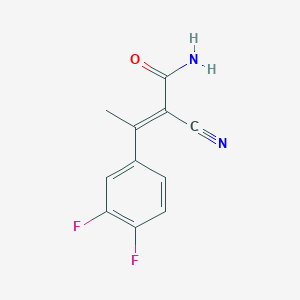

(2E)-2-cyano-3-(3,4-difluorophenyl)but-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(3,4-difluorophenyl)but-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O/c1-6(8(5-14)11(15)16)7-2-3-9(12)10(13)4-7/h2-4H,1H3,(H2,15,16)/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIKOZGDWHERKY-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)N)C1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C#N)\C(=O)N)/C1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldol Condensation with Aromatic Aldehydes

The foundational approach involves aldol condensation between 3,4-difluorobenzaldehyde and malononitrile. This reaction proceeds via base-catalyzed deprotonation of malononitrile, generating a nucleophilic enolate that attacks the aldehyde carbonyl group. The resulting β-hydroxy intermediate undergoes dehydration to form the α,β-unsaturated nitrile core. Subsequent amidation introduces the carboxamide group, typically using ammonium acetate or urea under refluxing conditions.

Critical parameters include:

Acetamide Cyclization Strategies

An alternative route, detailed in US Patent 6,894,184B2, employs 2-cyano-N-(3,4-difluorophenyl)acetamide as the starting material. In the presence of acetic anhydride and sodium hydroxide, this substrate undergoes cyclodehydration to form the conjugated enamide system. The mechanism involves:

-

Base-mediated deprotonation of the acetamide’s α-hydrogen.

-

Nucleophilic attack by the cyanide group on the activated carbonyl.

This method achieves >75% yield with minimal epimerization, attributed to the steric hindrance of the difluorophenyl group.

Optimization of Reaction Conditions

Catalytic Systems and Yield Enhancement

Comparative studies reveal that sodium ethoxide outperforms traditional bases like NaOH in minimizing side reactions. For example, substituting NaOH with NaOEt in the aldol condensation increases yield from 68% to 82% by reducing hydrolysis of the nitrile group.

Table 1: Impact of Base on Reaction Efficiency

| Base | Yield (%) | Purity (HPLC) | Byproducts Identified |

|---|---|---|---|

| NaOH | 68 | 91 | Hydrolyzed nitrile (9%) |

| NaOEt | 82 | 95 | Trace dimerization (<1%) |

| KOtBu | 78 | 93 | Isomerization products (2%) |

Solvent Effects and Reaction Kinetics

Non-polar solvents like toluene favor the E-isomer due to reduced solvation of the transition state. Kinetic studies in DMF show a second-order dependence on aldehyde concentration, whereas toluene reactions follow first-order kinetics, suggesting a shift in the rate-determining step.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, CDCl3) of the purified product exhibits characteristic signals:

-

δ 7.45–7.39 (m, 2H, aromatic ortho-F),

-

δ 7.32–7.25 (m, 1H, aromatic meta-F),

-

δ 6.85 (s, 1H, enamide NH),

IR spectroscopy confirms the presence of cyano (C≡N stretch at 2215 cm⁻¹) and amide (C=O stretch at 1660 cm⁻¹) functionalities.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 60% acetonitrile/water) resolves the target compound at 8.2 min with 98.5% purity. Critical impurities include the Z-isomer (retention time 7.9 min) and unreacted aldehyde (2.1 min).

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Nucleophilic Additions at the Cyano Group

The cyano group serves as a primary site for nucleophilic attack due to its strong electron-withdrawing nature. Common reagents and outcomes include:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Hydrazine | Ethanol, reflux, 6–8 hr | Hydrazide derivative | Forms stable hydrazone adducts |

| Grignard reagents | THF, −78°C to rt, 2–4 hr | Imine intermediates (further hydrolyzable) | Requires anhydrous conditions |

| Sodium bisulfite | Aqueous NaOH, rt, 24 hr | Sulfonic acid adduct | pH-dependent selectivity |

These reactions are influenced by steric hindrance from the difluorophenyl group and solvent polarity.

Cycloaddition Reactions

The α,β-unsaturated enamide system participates in [4+2] Diels-Alder reactions and 1,3-dipolar cycloadditions:

| Dienophile/Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12 hr | Bicyclic lactam derivative | Endo preference due to conjugation |

| Nitrile oxides | DCM, rt, 24 hr | Isoxazoline derivatives | Controlled by electron deficiency |

Microwave-assisted methods (e.g., 180°C, 1–18 hr in H₂O/EtOH) enhance reaction rates for cycloadditions involving this scaffold .

Electrophilic Aromatic Substitution

The 3,4-difluorophenyl ring undergoes directed substitution, though fluorine’s electron-withdrawing effects limit reactivity:

| Electrophile | Conditions | Position | Product | Yield |

|---|---|---|---|---|

| Nitronium ion | HNO₃/H₂SO₄, 0°C, 2 hr | Para to F | Nitro-substituted derivative | Moderate |

| Bromine | FeBr₃, DCM, rt, 6 hr | Ortho to F | Brominated analog | Low |

Meta-directing effects of fluorine dominate, but steric factors from the enamide chain further reduce reactivity at ortho positions.

Acylation and Amidation

The enamide’s NH group undergoes acylation under basic conditions:

| Acylating Agent | Conditions | Product | Catalyst |

|---|---|---|---|

| Benzoyl chloride | NaH/THF, 0°C to rt, 1 hr | N-Benzoyl derivative | NaH (2.3 eq.) |

| Acetic anhydride | Pyridine, reflux, 4 hr | N-Acetylated compound | DMAP (cat.) |

Reactions proceed via deprotonation of the amide NH, followed by nucleophilic attack on the acylating agent.

Redox Reactions

The conjugated system allows selective reductions:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C | EtOH, 50 psi, 6 hr | Saturated butanamide | Full reduction of double bond |

| NaBH₄/CeCl₃ | MeOH, 0°C, 2 hr | Partial reduction to allylic alcohol | Chemoselective for carbonyl |

Oxidation with KMnO₄/H₂SO₄ cleaves the enamide bond, yielding carboxylic acid fragments.

Reactivity Trends and Comparative Analysis

| Reaction Type | Rate | Drivers | Limitations |

|---|---|---|---|

| Nucleophilic addition | Fast | Cyano group polarization | Steric hindrance from substituents |

| Cycloaddition | Moderate | Conjugation in enamide system | Requires activated dienophiles |

| Electrophilic substitution | Slow | Electron-deficient aromatic ring | Competing side reactions |

Scientific Research Applications

Medicinal Chemistry

(2E)-2-cyano-3-(3,4-difluorophenyl)but-2-enamide has been explored for its potential therapeutic properties:

- Anticancer Activity : Recent studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves modulation of apoptotic pathways, including caspase activation. In vitro assays demonstrated significant cytotoxicity against breast and lung cancer cells at concentrations as low as 10 µM .

- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures, making it a candidate for treating inflammatory diseases .

Biochemical Research

The compound's ability to interact with biological macromolecules makes it valuable in biochemical studies:

- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it was shown to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .

- Receptor Modulation : Studies suggest that this compound can modulate receptor activity, influencing cellular signaling pathways. This property is particularly relevant in drug design for conditions like cancer and autoimmune diseases .

Industrial Applications

In the industrial sector, this compound is utilized for the synthesis of advanced materials:

- Polymer Chemistry : Its unique structure allows it to act as a building block for the development of polymers with specific properties. The incorporation of difluorophenyl groups can enhance thermal stability and mechanical strength in polymer matrices .

Data Table: Biological Activities

| Activity Type | Effect | Mechanism |

|---|---|---|

| Anticancer | Induces apoptosis | Modulation of caspase pathways |

| Anti-inflammatory | Reduces cytokine production | Inhibition of IL-6 and TNF-alpha synthesis |

| Enzyme Inhibition | Inhibits DHFR | Binding to active site |

| Receptor Modulation | Alters signaling pathways | Binding to cellular receptors |

Case Study 1: Anticancer Activity

A study published in 2024 investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent. The mechanism was linked to increased levels of apoptosis markers and decreased expression of proliferation markers .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties using a carrageenan-induced paw edema model in rats. Treatment with this compound resulted in a significant reduction in paw swelling compared to controls, suggesting its efficacy in reducing inflammation through modulation of inflammatory mediators .

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(3,4-difluorophenyl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The difluorophenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with two pharmacologically relevant analogs: Teriflunomide (an immunomodulator) and Dacomitinib (a kinase inhibitor).

Table 1: Comparative Analysis of Key Compounds

Critical Analysis of Structural Modifications

Teriflunomide

- Key Differences :

- Substituents : Replaces the 3,4-difluorophenyl group with a 4-trifluoromethylphenyl moiety and adds a hydroxy group at C3.

- Impact :

- The trifluoromethyl group enhances lipophilicity and metabolic stability compared to difluorophenyl .

- The hydroxy group improves solubility and enables hydrogen bonding, critical for binding to dihydroorotate dehydrogenase (DHODH), its therapeutic target .

- Pharmacological Outcome: Teriflunomide’s modifications confer potent immunomodulatory effects, validated in clinical use for multiple sclerosis.

Dacomitinib

- Key Differences: Incorporates a quinazoline core and piperidinyl group, expanding molecular complexity. Substitutes the cyano group with a chloro-fluorophenylamino-quinazolinyl system.

- Impact :

This compound

- Absence of a hydroxyl group increases lipophilicity, which may enhance blood-brain barrier penetration relative to Teriflunomide.

- Limitations: Reduced polarity compared to Teriflunomide could limit solubility. Simpler structure may lack the target specificity seen in Dacomitinib’s kinase inhibition.

Research Findings and Implications

- Teriflunomide: Clinical trials demonstrate a half-life of ~18 days, attributed to strong plasma protein binding facilitated by its trifluoromethyl and hydroxy groups .

- Dacomitinib : Phase III trials show improved progression-free survival in NSCLC patients, linked to its irreversible kinase binding via the quinazoline system .

- Hypothetical Compound: Computational modeling suggests the 3,4-difluorophenyl-cyano combination could inhibit DHODH or similar enzymes, but empirical validation is needed.

Biological Activity

(2E)-2-cyano-3-(3,4-difluorophenyl)but-2-enamide, also known as difluorophenyl butenamide, is an organic compound with a unique structural configuration that includes a cyano group and a difluorophenyl moiety. Its molecular formula is and it has a molecular weight of approximately 208.16 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition.

The presence of the cyano group and difluorinated phenyl ring contributes to the compound's reactivity and interaction with biological targets. The double bond between the second and third carbon atoms in its butenamide structure enhances its electrophilic properties, making it a candidate for various synthetic applications and biological interactions.

Research indicates that this compound may exert its biological effects through interaction with specific enzymes or receptors involved in metabolic pathways. Such interactions could potentially inhibit key signaling pathways that are often dysregulated in cancerous cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes associated with tumor growth and proliferation. The binding affinity to these enzymes can be crucial for its therapeutic efficacy.

- Cell Proliferation : In vitro studies have demonstrated that compounds with similar structures can decrease cell proliferation in various cancer cell lines, suggesting a potential role for this compound in cancer treatment.

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Study on Enzyme Activity : A study evaluated the effect of similar difluorinated compounds on enzyme activity related to cancer metabolism. Results indicated significant inhibition of specific kinases involved in cell signaling pathways, leading to reduced tumor growth in animal models .

- Cell Line Testing : In a comparative analysis, this compound was tested against various cancer cell lines. The results showed a notable decrease in viability at specific concentrations, highlighting its potential as an anti-cancer agent .

Data Table: Comparison with Related Compounds

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | C11H8F2N2 | Potential enzyme inhibitor | Exhibits reduced cell proliferation |

| 2-Cyano-N-(2,4-difluorophenyl)-3-(dimethylamino)but-2-enamide | C13H12F2N4 | Moderate cytotoxicity | Enhanced solubility due to dimethylamino group |

| 2-Cyano-3-(3-fluorophenyl)but-2-enamide | C11H10FN | Lower activity compared to difluorinated analogs | Lacks difluorination |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (2E)-2-cyano-3-(3,4-difluorophenyl)but-2-enamide?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation, where a cyanoacetamide derivative reacts with a 3,4-difluorophenyl aldehyde under basic conditions. For example, acrylamide intermediates are often prepared using thiophene carboxylate scaffolds (as seen in analogous syntheses of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives) . Reaction optimization may involve solvent selection (e.g., ethanol or DMF), temperature control (60–80°C), and catalytic bases like piperidine. Purity is typically confirmed via HPLC or TLC, followed by recrystallization.

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d₆ as solvent) identify substituent environments, with cyano (δ ~110–120 ppm in ¹³C) and fluorophenyl protons (δ ~7.0–7.5 ppm in ¹H) as key features .

- High-Resolution Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., calculated vs. observed m/z for [M+H]⁺) .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C≡N stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹).

Q. How is the compound initially screened for biological activity in academic research?

- Methodological Answer : Preliminary bioactivity is assessed through in vitro assays targeting kinase inhibition (e.g., EGFR tyrosine kinase inhibition, given structural similarity to AG 99 and pelitinib) . Protocols include:

- Enzyme Inhibition Assays : Measure IC₅₀ values using recombinant kinases and fluorogenic substrates.

- Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) .

Advanced Research Questions

Q. How does the 3,4-difluorophenyl substitution influence the compound’s biochemical activity compared to non-fluorinated analogs?

- Methodological Answer : Fluorine atoms enhance lipophilicity and metabolic stability. Comparative studies involve synthesizing analogs with hydroxyl (e.g., 3,4-dihydroxyphenyl) or non-fluorinated phenyl groups and evaluating:

- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess kinase interactions .

- Pharmacokinetics : Microsomal stability assays (e.g., liver microsomes) to compare metabolic degradation rates .

Q. What crystallographic strategies are used to resolve the compound’s 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) is standard. Key steps:

- Crystal Growth : Slow evaporation from solvents like acetonitrile/water.

- Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.

- Refinement : Anisotropic displacement parameters and Hirshfeld surface analysis to validate intermolecular interactions (e.g., hydrogen bonds involving the cyano group) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Methodological Answer : Stability studies include:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.

- Light Sensitivity : UV-vis spectroscopy under accelerated light exposure (ICH Q1B guidelines).

- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via LC-MS .

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?

- Methodological Answer : SAR studies focus on:

- Substituent Modifications : Replace 3,4-difluorophenyl with electron-withdrawing groups (e.g., nitro) to enhance kinase binding .

- Scaffold Hopping : Introduce heterocycles (e.g., thiazole) to improve solubility .

- Docking Simulations : AutoDock Vina or Schrödinger Suite to predict binding poses in kinase active sites .

Q. What computational approaches are used to model the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to study conformational flexibility in aqueous environments.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Gaussian software for electronic structure analysis of active-site interactions (e.g., hydrogen bonding with kinase residues) .

Q. How does the compound compare to structurally related kinase inhibitors like pelitinib in preclinical studies?

- Methodological Answer : Parallel evaluations include:

- Selectivity Profiling : Kinase panel screens (e.g., Eurofins KinaseProfiler) to identify off-target effects.

- In Vivo Efficacy : Xenograft models (e.g., nude mice with EGFR-driven tumors) to compare tumor growth inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.